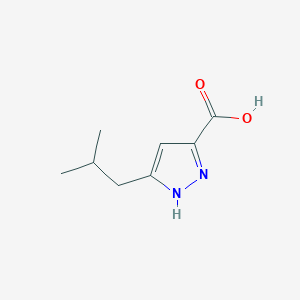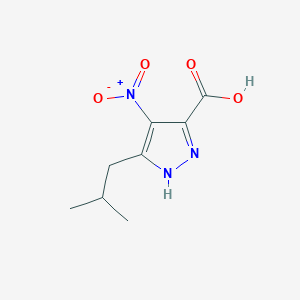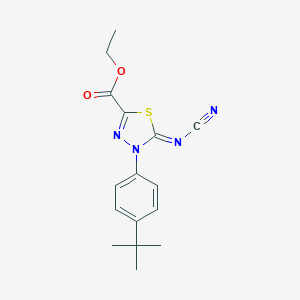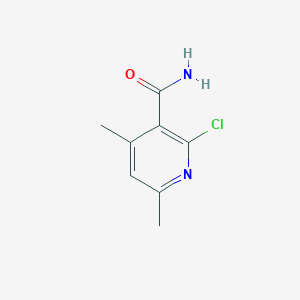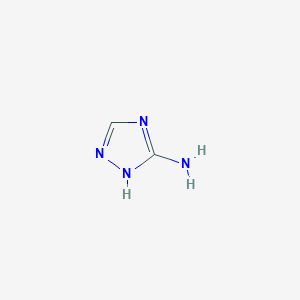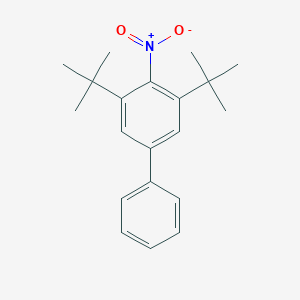
Glycerol-2-13C
Overview
Description
Glycerol-2-13C Analysis
Glycerol, a naturally occurring 3-carbon alcohol, is the structural backbone of triacylglycerol molecules and can be metabolized into a glycolytic substrate . It has been identified as a major metabolite in various organisms, including the protozoan parasite Trichomonas vaginalis, which produces glycerol equimolar with acetate during anaerobic incubation . The carbon isotope pattern of natural glycerol, particularly at position C-1, is distinct from synthetic glycerol and can be used to detect illegal additions of glycerol to products like wine .
Synthesis Analysis
Glycerol can be synthesized through various methods, including the fermentation of glycerol by Escherichia coli, which can grow fermentatively on glycerol without electron acceptors . The synthesis of glycerol carbonate (GC), a derivative of glycerol, has been achieved through glycerolysis of urea, transcarbonation with dimethyl carbonate (DMC), and reactions using CO2 . Notably, the transesterification of glycerol with DMC using triethylamine as a catalyst has been studied, showing high yields of GC . Additionally, oil palm empty fruit bunch ash has been used as a catalyst for GC synthesis, with calcination temperature affecting the catalyst's structure and activity .
Molecular Structure Analysis
The molecular structure of glycerol and its derivatives can be analyzed using 13C-NMR spectroscopy. This technique has revealed characteristic chemical shifts for the glycerol carbon atoms in mono-, di-, and tri-acylglycerols, allowing for the identification and semi-quantitative estimation of mixtures of these glycerol esters .
Chemical Reactions Analysis
Glycerol participates in various chemical reactions, including the one-pot three-component synthesis of 4H-pyrans in a green, biodegradable, and reusable medium without the need for a catalyst . The fermentative metabolism of glycerol by E. coli results in the production of ethanol and other acids, demonstrating glycerol's role in maintaining redox balance . The cycloaddition of CO2 to glycidol, a derivative of glycerol, has been catalyzed by biobased organic salts under atmospheric CO2 pressure .
Physical and Chemical Properties Analysis
Glycerol's physical and chemical properties have been extensively studied. It serves as a biodegradable medium for chemical synthesis and has been used clinically due to its pharmacokinetics and ability to increase serum osmolality . Glycerol's plasticizing properties have been evaluated, showing its effectiveness in formulations such as nail polish due to hydrogen bond interactions with nitrocellulose .
Scientific Research Applications
Fermentation and Biofuels Production
- Glycerol-2-13C can be utilized by Escherichia coli in anaerobic fermentation, demonstrating its potential in biofuel production. This process includes the fermentative utilization of glycerol and conversion into products like ethanol and succinic acid (Murarka et al., 2007).
Metabolic Flux Analysis in Bacterial Systems
- The compound is used to optimize 13C-labeling of glycerol for accurate metabolic flux estimation in Escherichia coli, aiding in understanding and engineering glycerol metabolism (Toya et al., 2017).
Studying Glycerol Pathways in Human Health
- Research on human obesity and gluconeogenesis uses 13C labeled glycerol to assess the impact of visceral adiposity on metabolic pathways (Neeland et al., 2017).
Synthesis for Biosynthetic Pathway Analysis
- This compound aids in the synthesis of labeled compounds like [1-13C, 18O]-glycerol, which are crucial for investigating biosynthetic pathways (Siskos & Hill, 2003).
Quantitative Analysis in Pharmaceutical Applications
- It's used in nuclear magnetic resonance (NMR) methods for the quantitative determination of glycerol in drug injections, demonstrating its significance in pharmaceutical analysis (Lu et al., 2018).
Exploring Osmotic Stress Responses
- Research involving yeasts under osmotic stress utilizes this compound to understand the role of glycerol as an osmotically significant solute (Reed et al., 1987).
Studying Protozoan Metabolism
- It helps in studying the metabolism of Trichomonas vaginalis, revealing glycerol as a major metabolite produced by this protozoan (Chapman et al., 1985).
Research in Biomass Processing and Biochemistry
- The compound is used in the fractionation of lignin in biomass-derived glycerol-ethanol solvent systems, indicating its application in sustainable chemistry (Liu et al., 2018).
Biofuel Cell Research
- This compound is significant in the study of enzymatic biofuel cells, where it serves as a fuel for complete oxidation experiments (Arechederra & Minteer, 2009).
Isotope Pattern Analysis
- Its use in natural glycerol helps to understand the isotope patterns for authenticity proof in products like wine (Weber et al., 1997).
Density Measurement in Scientific Experiments
- This compound contributes to the development of models for accurately calculating the density of aqueous glycerol solutions, important in various scientific experiments (Volk & Kähler, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Glycerol-2-13C is a labeled form of glycerol, a versatile compound that has a wide variety of applications . It is primarily used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard .
Biochemical Pathways
This compound, as a labeled form of glycerol, is likely involved in similar biochemical pathways as glycerol. Glycerol is a key component in glycolysis and gluconeogenesis, serving as a substrate for these metabolic pathways .
Biochemical Analysis
Biochemical Properties
Glycerol-2-13C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, it is involved in the co-metabolism of glycerol and glucose . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in E. coli, it affects the distribution of fluxes through the central carbon metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the regulation of flux redistribution, which is controlled by the ArcA regulatory system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the co-metabolism of glycerol and glucose in E. coli .
properties
IUPAC Name |
(213C)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436367 | |
| Record name | Glycerol-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82425-96-5 | |
| Record name | Glycerol-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using Glycerol-2-13C in protein NMR studies?
A1: Both provided research articles [, ] highlight the use of Glycerol-2-13C, alongside specific NMR techniques, to achieve increased resolution of aromatic cross peaks in protein NMR spectra. This isotopic labeling strategy helps overcome spectral overlap issues often encountered in larger proteins, facilitating more detailed structural analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



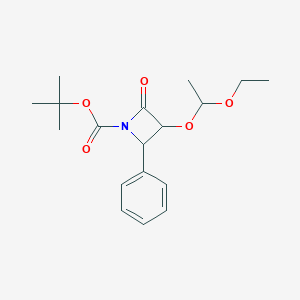

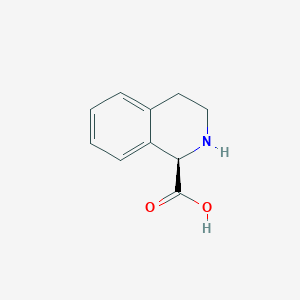
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
